molecular formula C21H20N2O6 B2828062 N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 851404-02-9

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2828062
CAS RN: 851404-02-9
M. Wt: 396.399
InChI Key: ZCAGJCCYRBTOSE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound might be related to the synthetic methodology of quinolin-2,4-dione derivatives . The easiest method for the synthesis of 4-hydroxy-2(1H)-quinolones was previously considered to be the reaction of anilines using malonic acid equivalents . Other more specialized methods are the reaction of anthranilic acid derivatives or alternatively by other methods .


Molecular Structure Analysis

The molecular structure of this compound is unique due to its roles in natural and synthetic chemistry and its biologically and pharmacological activities . Quinolin-2,4-dione, a related structure, displays different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Chemical Reactions Analysis

The chemical reactions of this compound might be similar to those of 4-hydroxy-2-quinolones . These compounds are valuable in drug research and development, and many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives .

properties

IUPAC Name

N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c1-26-15-5-6-17(27-2)19-14(15)9-13(21(25)23-19)7-8-22-20(24)12-3-4-16-18(10-12)29-11-28-16/h3-6,9-10H,7-8,11H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCAGJCCYRBTOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5,8-dimethoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

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